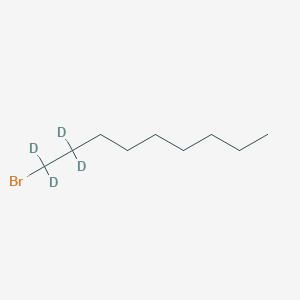

1-Bromononane-d4-1

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUQTNXKPEMLM-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310548 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-44-8 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromononane-d4-1: Properties, Specifications, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of 1-Bromononane-d4-1. This deuterated analog of 1-bromononane is a critical tool in quantitative analytical chemistry, particularly in mass spectrometry-based methods, due to its utility as an internal standard.

Core Chemical Properties and Specifications

This compound, also known by its synonym n-Nonyl bromide-1,1,2,2-d4, is a stable, isotopically labeled compound. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass due to the presence of four deuterium atoms at the 1 and 2 positions. This mass difference is fundamental to its application in isotope dilution mass spectrometry.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-bromo-1,1,2,2-tetradeuteriononane | [1] |

| Synonyms | n-Nonyl bromide-1,1,2,2-d4, this compound | [1] |

| CAS Number | 284474-44-8 | [1] |

| Molecular Formula | CH₃(CH₂)₆CD₂CD₂Br | |

| Molecular Weight | 211.18 g/mol | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Mass Shift | M+4 |

Table 2: Physical and Chemical Specifications of this compound

| Specification | Value | Reference(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 201 °C (lit.) | |

| Density | 1.11 g/mL at 25 °C | |

| Flash Point | 90.0 °C / 194.0 °F | |

| Water Solubility | Immiscible | [2] |

| Stability | Stable. Incompatible with strong oxidizing agents and strong bases. | [2][3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |

Synthesis of this compound

A likely synthetic pathway would involve the deuteration of a suitable starting material, followed by bromination. For example, the reduction of a commercially available deuterated ester, such as ethyl nonanoate-2,2,3,3-d4, with a strong reducing agent like lithium aluminum deuteride (LAD) would yield the corresponding deuterated alcohol, 1-nonanol-1,1,2,2-d4. This deuterated alcohol can then be converted to this compound using a standard brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] Its chemical similarity to various semi-volatile organic compounds (SVOCs), such as brominated flame retardants and long-chain alkylphenols, makes it an ideal choice for these analyses.[4]

General Protocol for using this compound as an Internal Standard in GC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a liquid sample.

1. Preparation of Standard Solutions:

-

Internal Standard Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration (e.g., 100 µg/mL).

-

Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent to a known concentration.

-

Calibration Standards: Create a series of calibration standards by performing serial dilutions of the analyte stock solution. Spike each calibration standard with the internal standard stock solution to a constant final concentration (e.g., 1 µg/mL).

2. Sample Preparation and Extraction:

-

To a known volume of the sample, add a precise amount of the internal standard stock solution to achieve the same final concentration as in the calibration standards.[6]

-

Perform an extraction to isolate the analyte and internal standard from the sample matrix. Common techniques include:

-

Liquid-Liquid Extraction (LLE): For aqueous samples, add an immiscible organic solvent (e.g., dichloromethane or hexane), vortex thoroughly, and collect the organic layer. Repeat the extraction for quantitative recovery.[4][7]

-

Solid-Phase Extraction (SPE): For more complex matrices, pass the sample through a suitable SPE cartridge, wash away interferences, and then elute the analyte and internal standard with an appropriate solvent.[7]

-

-

Dry the extract (e.g., by passing it through anhydrous sodium sulfate) and concentrate it to a final volume, if necessary.[4]

3. GC-MS Analysis:

-

Instrument Parameters (Typical):

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is often suitable.[4]

-

Injector Temperature: 250 °C[4]

-

Oven Temperature Program: An initial temperature of 50-80°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.[4] This program should be optimized for the specific analyte.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for both the analyte and this compound.[7]

-

4. Data Analysis:

-

Integrate the peak areas of the quantifier ions for both the analyte and this compound.

-

Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) .[6]

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Visualizing Methodologies and Principles

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for quantitative analysis using an internal standard like this compound.

Principle of Isotope Dilution Mass Spectrometry

The following diagram illustrates the logical principle behind using a deuterated internal standard for accurate quantification.

References

- 1. 1-Bromononane-1,1,2,2-d4 | C9H19Br | CID 71308830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Bromononane | 693-58-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: 1-Bromonane-d4-1 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics, applications, and experimental protocols for 1-Bromononane-d4-1, a deuterated internal standard crucial for enhancing accuracy and precision in quantitative analysis.

Core Physical and Chemical Characteristics

This compound (n-Nonyl bromide-1,1,2,2-d4) is a stable, isotopically labeled version of 1-bromononane. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for mass spectrometry-based analytical methods. The key advantage lies in its mass shift, allowing for clear differentiation from the analyte of interest.

Table 1: Physical and Chemical Properties of this compound and 1-Bromononane

| Property | This compound | 1-Bromononane |

| Synonyms | n-Nonyl bromide-1,1,2,2-d4 | n-Nonyl bromide, Nonyl bromide |

| CAS Number | 284474-44-8 | 693-58-3 |

| Molecular Formula | CH₃(CH₂)₆CD₂CH₂Br | C₉H₁₉Br |

| Molecular Weight | 211.18 g/mol | 207.15 g/mol |

| Appearance | Colorless liquid | Colorless to golden liquid |

| Boiling Point | 201 °C (lit.) | 201 °C (lit.) |

| Melting Point | -29 °C | -29 °C |

| Density | 1.11 g/mL at 25 °C | 1.084 g/mL at 25 °C |

| Flash Point | 90.0 °C / 194.0 °F | 90.0 °C / 194.0 °F |

| Water Solubility | Immiscible | Immiscible |

| Isotopic Purity | ≥98 atom % D | N/A |

Principle of Application: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for achieving the highest accuracy and precision in quantitative analysis.

The core principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (e.g., a structurally similar pollutant or drug metabolite). Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, including any potential for loss. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the native analyte to the known amount of the added standard, the initial concentration of the analyte can be calculated with high accuracy, effectively correcting for variations in sample handling and instrument response.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound as an internal standard in the analysis of semi-volatile organic compounds (SVOCs) in environmental and pharmaceutical samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of SVOCs in Water Samples

This protocol outlines a general procedure for the analysis of SVOCs in water.

Methodology:

-

Sample Preparation and Spiking:

-

To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a target concentration (e.g., 100 ng/L).

-

Adjust the pH of the water sample as required for the target analytes.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the spiked water sample to a 2-liter separatory funnel.

-

Add 60 mL of a suitable organic solvent, such as dichloromethane or a hexane/acetone mixture.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

Analysis of SVOCs in Soil/Sediment Samples

This protocol provides a general procedure for the analysis of SVOCs in solid matrices.

Methodology:

-

Sample Preparation and Spiking:

-

Homogenize the soil or sediment sample by grinding it to a fine powder.

-

To 10 grams of the homogenized sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

-

Soxhlet Extraction:

-

Place the spiked sample in a Soxhlet extraction thimble.

-

Extract with a suitable solvent (e.g., hexane/acetone 1:1) for 18-24 hours.

-

-

Cleanup and Concentration:

-

Concentrate the extract to a small volume.

-

Perform cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.

-

Further concentrate the cleaned extract to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final extract into the GC-MS system.

-

Quantitative Analysis of Impurities in Pharmaceutical Ingredients

This protocol describes the use of 1-Bromononane-d19 (a more heavily deuterated version, but the principle is the same) for the quantification of 1-bromononane as a potential genotoxic impurity (PGI) in pharmaceutical ingredients.

Methodology:

-

Preparation of Standard and Sample Solutions:

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

-

Analyte Stock Solution: Prepare a 1 mg/mL solution of 1-bromononane in methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each standard with the IS Stock solution to a final concentration of 1 µg/mL.

-

Sample Preparation: Accurately weigh approximately 100 mg of the pharmaceutical ingredient. Add a known volume of the IS Stock solution to achieve a final concentration of 1 µg/mL upon final dilution. Dissolve and dilute to the mark with dichloromethane.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS.

-

Construct a calibration curve by plotting the ratio of the peak area of 1-bromononane to the peak area of this compound against the concentration of 1-bromononane.

-

Determine the concentration of 1-bromononane in the sample from the calibration curve.

-

Table 2: Example GC-MS Parameters

| Parameter | Setting |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Capillary Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Oven Program | 40 °C for 3 min, then ramp at 10 °C/min to 280 °C, hold for 9 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | Dependent on the specific analyte and internal standard |

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, its safety profile is expected to be very similar to that of 1-Bromononane.

-

Hazards: Combustible liquid. May cause skin, eye, and respiratory tract irritation. Very toxic to aquatic life.[1][2]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes and inhalation of vapors.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Keep the container tightly sealed. Store separately from strong oxidizing agents and strong bases.[2]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Prevent release into the environment.[1]

Conclusion

This compound is an indispensable tool for researchers requiring high-fidelity quantitative data in complex matrices. Its application as an internal standard in isotope dilution mass spectrometry significantly enhances the reliability and accuracy of analytical measurements. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development settings. Always consult the manufacturer's specific documentation and safety data sheets before use.

References

The Role of 1-Bromononane-d4-1 in Quantitative Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 1-Bromononane-d4-1 in scientific research. Primarily utilized as an internal standard, this deuterated compound is instrumental in achieving accurate and precise quantification of analytes in complex matrices. This document outlines the core principles of its use, detailed experimental protocols, and data presentation, offering a comprehensive resource for professionals in analytical chemistry, environmental science, and pharmaceutical development.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly with chromatographic methods coupled to mass spectrometry (GC-MS, LC-MS), achieving high accuracy and precision can be challenging due to variations in sample preparation, injection volume, and instrument response.[1] To overcome these challenges, the technique of isotope dilution mass spectrometry (IDMS) is employed, which utilizes a stable isotope-labeled internal standard.[2]

This compound is a deuterated analog of 1-bromononane, meaning four of its hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart.[1] Consequently, it experiences similar effects during sample extraction, cleanup, and analysis, including any potential loss of the analyte.[2] However, due to the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the native analyte by the mass spectrometer.[2]

By adding a known amount of this compound to a sample at the beginning of the analytical process, a ratio of the native analyte to the deuterated standard can be measured. This ratio is then used to calculate the precise concentration of the analyte, effectively compensating for variations that may occur during the analytical workflow.[1]

Physicochemical Properties

The utility of this compound as an internal standard is rooted in its physicochemical properties, which closely mimic those of the corresponding non-deuterated analyte, 1-bromononane.

| Property | This compound | 1-Bromononane (for comparison) |

| Molecular Formula | C₉H₁₅D₄Br | C₉H₁₉Br |

| Molecular Weight | ~211.18 g/mol | 207.15 g/mol |

| Boiling Point | ~201 °C | 201 °C |

| Density | ~1.11 g/mL at 25 °C | 1.084 g/mL at 25 °C |

| Isotopic Purity | Typically >98 atom % D | N/A |

Note: The properties for this compound are based on data for similar deuterated compounds and may vary slightly between different commercial suppliers.

Core Applications in Scientific Research

This compound is particularly well-suited as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), especially other halogenated hydrocarbons like brominated flame retardants (BFRs) and long-chain alkylphenols, due to their similar chemical behavior.[2] Its application is prominent in:

-

Environmental Monitoring: Quantifying pollutants in complex matrices such as water, soil, and sediment.[2]

-

Pharmaceutical Analysis: Detecting and quantifying impurities or active pharmaceutical ingredients (APIs).

-

Food Safety: Analyzing for contaminants in food products.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in a typical quantitative analysis workflow.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Materials:

-

This compound

-

Analyte of interest (e.g., 1-bromononane or a similar compound)

-

High-purity solvent (e.g., methanol, dichloromethane)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the analyte.

-

Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 to 10 µg/mL).

-

Spiking of Internal Standard: Spike each calibration standard and sample with the Internal Standard Stock Solution to a constant final concentration (e.g., 1 µg/mL).

Sample Preparation: Extraction from Environmental Matrices

The choice of extraction method depends on the sample matrix. Below are protocols for water and soil/sediment samples.[2]

-

To a 1-liter water sample, add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to reach a target concentration (e.g., 100 ng/L).[2]

-

Transfer the spiked water sample to a 2-liter separatory funnel.

-

Add 60 mL of a suitable organic solvent (e.g., dichloromethane).

-

Shake the funnel vigorously for 2 minutes, with periodic venting.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.[2]

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[2]

-

Condition a C18 SPE cartridge with a suitable solvent.

-

Load the water sample, to which a known amount of this compound has been added, onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Concentrate the eluate under a gentle stream of nitrogen if necessary.

GC-MS Analysis

The following are typical GC-MS parameters that can be optimized for a specific application.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Capillary Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM): Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), brominated compounds exhibit a characteristic isotopic pattern in their mass spectra. For quantification, specific ions are monitored for both the analyte and the internal standard.

-

1-Bromononane (Analyte): m/z 206 and 208 (molecular ions)[1]

-

This compound (Internal Standard): m/z 210 and 212 (molecular ions)[1]

Data Presentation and Interpretation

The use of an internal standard significantly improves the reliability of quantitative data. Below is a hypothetical comparison of results with and without an internal standard.

| Sample ID | Analyte Peak Area (without IS) | Calculated Concentration (without IS) (µg/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (with IS) (µg/mL) |

| Standard 1 | 50,000 | 1.0 | 1.00 | 1.0 |

| Standard 2 | 98,000 | 2.0 | 1.98 | 2.0 |

| Standard 3 | 255,000 | 5.0 | 5.05 | 5.0 |

| Sample A | 120,000 | 2.4 | 2.50 | 2.5 |

| Sample B | 180,000 | 3.6 | 3.55 | 3.6 |

The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Conclusion

This compound serves as a critical tool in modern analytical chemistry, enabling researchers to achieve high levels of accuracy and precision in the quantification of organic compounds. Its role as an internal standard in isotope dilution mass spectrometry is indispensable for studies requiring reliable data, from environmental monitoring to pharmaceutical quality control. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in various scientific research applications.

References

Synthesis and Isotopic Labeling of 1-Bromononane-d4-1: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-bromononane-d4-1, specifically 1-bromo-1,1,2,2-tetradeuterononane (CAS No: 284474-44-8).[1][2] This isotopically labeled long-chain alkyl halide is a valuable tool in various research applications, including mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. This document details the experimental protocols for a three-step synthesis, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication.

Introduction

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway.[3] Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which is useful for studying reaction mechanisms.[4] In pharmaceutical development, deuterated compounds are of increasing interest as they can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties.[4]

1-Bromononane is a nine-carbon alkyl halide that serves as a versatile reagent in organic synthesis.[5][6] The deuterated analog, this compound, provides a tool for researchers to trace the fate of the nonyl group in various chemical and biological systems. This guide outlines a robust synthetic route starting from nonanoic acid.

Synthetic Pathway Overview

The synthesis of 1-bromononane-1,1,2,2-d4 is proposed to proceed via a three-step sequence:

-

α-Deuteration of Nonanoic Acid: Formation of nonanoic acid-2,2-d2 through base-catalyzed hydrogen-deuterium exchange at the α-position to the carboxyl group.

-

Reduction of Deuterated Carboxylic Acid: Reduction of nonanoic acid-2,2-d2 to 1-nonanol-1,1,2,2-d4 using a deuterated reducing agent, lithium aluminum deuteride (LiAlD₄).

-

Bromination of Deuterated Alcohol: Conversion of 1-nonanol-1,1,2,2-d4 to the final product, 1-bromononane-1,1,2,2-d4, using phosphorus tribromide (PBr₃).

This pathway is designed to introduce deuterium at specific positions with high isotopic enrichment.

Experimental Protocols

Step 1: Synthesis of Nonanoic Acid-2,2-d2

Principle: This step involves the deprotonation of the α-carbon of nonanoic acid to form an enolate, which is then quenched with a deuterium source (D₂O). The process is repeated to achieve di-deuteration. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial.

Materials:

-

Nonanoic acid

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of LDA is prepared in situ by adding n-BuLi (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen).

-

Nonanoic acid (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 2 hours at this temperature.

-

Deuterium oxide (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1 M HCl until the pH is acidic.

-

The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude nonanoic acid-2,2-d2.

-

Purification is achieved by vacuum distillation.

Step 2: Synthesis of 1-Nonanol-1,1,2,2-d4

Principle: Carboxylic acids are reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[7][8][9] To introduce deuterium at the C1 position, the deuterated analog, lithium aluminum deuteride (LiAlD₄), is used.

Materials:

-

Nonanoic acid-2,2-d2

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

Dilute sulfuric acid or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of LiAlD₄ (1.5 equivalents) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere.

-

A solution of nonanoic acid-2,2-d2 (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water, while cooling in an ice bath.

-

The resulting solids are filtered off, and the filter cake is washed with diethyl ether.

-

The combined organic filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation to yield 1-nonanol-1,1,2,2-d4.

-

The crude product can be purified by fractional distillation under reduced pressure.

Step 3: Synthesis of 1-Bromononane-1,1,2,2-d4

Principle: Primary alcohols are efficiently converted to alkyl bromides using phosphorus tribromide (PBr₃).[10][11][12] The reaction proceeds via an Sₙ2 mechanism, which is ideal for primary alcohols and avoids carbocation rearrangements.[1][13][14]

Materials:

-

1-Nonanol-1,1,2,2-d4

-

Phosphorus tribromide (PBr₃)

-

Anhydrous pyridine (optional, as a weak base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

1-Nonanol-1,1,2,2-d4 (1.0 equivalent) is dissolved in anhydrous diethyl ether in a flask cooled to 0 °C under an inert atmosphere. A small amount of anhydrous pyridine (0.1 equivalents) can be added.

-

PBr₃ (0.4 equivalents) is added dropwise to the cooled solution with stirring.

-

After addition, the mixture is allowed to warm to room temperature and then stirred for 12-18 hours.

-

The reaction mixture is slowly poured onto crushed ice and then transferred to a separatory funnel.

-

The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous CaCl₂, filtered, and concentrated in vacuo to give the crude 1-bromononane-1,1,2,2-d4.

-

Purification is achieved by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of 1-bromononane-1,1,2,2-d4 and its non-deuterated analog.

Table 1: Physicochemical Properties

| Property | 1-Bromononane (Non-deuterated) | 1-Bromononane-1,1,2,2-d4 |

| Molecular Formula | C₉H₁₉Br | C₉H₁₅D₄Br |

| Molecular Weight | 207.15 g/mol [6] | 211.18 g/mol [1] |

| Boiling Point | ~201 °C (lit.) | ~201 °C (expected) |

| Density | ~1.084 g/mL at 25 °C | ~1.11 g/mL at 25 °C |

| CAS Number | 693-58-3[6] | 284474-44-8[1][2] |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Starting Material | Key Reagents | Typical Yield |

| 1. α-Deuteration | Nonanoic Acid | LDA, D₂O | 85-95% |

| 2. Reduction | Nonanoic Acid-2,2-d2 | LiAlD₄ | 80-90% |

| 3. Bromination | 1-Nonanol-1,1,2,2-d4 | PBr₃ | 70-85% |

Yields are estimates based on standard literature procedures for analogous non-deuterated reactions.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product and intermediates should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the absence of signals for the protons at the C1 and C2 positions. The integration of the remaining proton signals should correspond to the C3-C9 protons. The use of deuterated solvents for NMR analysis is standard practice to avoid large solvent signals.[4][6][15]

-

²H NMR: Will show signals corresponding to the deuterium atoms at the C1 and C2 positions, confirming successful labeling.[16]

-

¹³C NMR: Will show characteristic shifts for the nonyl chain. The signals for C1 and C2 will be triplets due to C-D coupling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.[17][18][19] The mass spectrum will show a molecular ion peak (M+) at m/z corresponding to the d4-labeled compound, which is 4 mass units higher than the non-deuterated analog. The relative abundances of M+0, M+1, M+2, M+3, and M+4 peaks can be used to calculate the isotopic enrichment.[20][21]

-

Gas Chromatography (GC): Can be used to determine the chemical purity of the final product.

Experimental Workflow Visualization

Safety Considerations

-

n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

-

Lithium aluminum deuteride (LiAlD₄) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.

-

Phosphorus tribromide (PBr₃) is corrosive and reacts with water to produce HBr gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Diethyl ether and THF are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and use freshly distilled or peroxide-free solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

This technical guide outlines a feasible and robust multi-step synthesis for 1-bromononane-1,1,2,2-d4. The described protocols utilize standard organic chemistry transformations and provide a framework for the preparation of this valuable isotopically labeled compound. Careful execution of the experimental procedures and rigorous analytical characterization are essential to ensure the desired product is obtained with high chemical and isotopic purity.

References

- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 2. 1-Bromononane | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. studymind.co.uk [studymind.co.uk]

- 5. reddit.com [reddit.com]

- 6. allanchem.com [allanchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 12. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. benchchem.com [benchchem.com]

- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 21. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Bromononane-d4-1

This guide provides a comprehensive overview of the molecular structure and weight of 1-Bromononane-d4-1, a deuterated form of 1-bromononane. This information is crucial for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Molecular Identity and Structure

This compound is systematically named 1-bromo-1,1,2,2-tetradeuteriononane.[1] The designation "d4" indicates the presence of four deuterium atoms, which are specifically located at the first and second carbon positions of the nonane chain.[1][2]

The molecular formula for this compound is C₉D₄H₁₅Br.[2] Its linear formula is represented as CH₃(CH₂)₆CD₂CD₂Br. The structural arrangement of atoms is depicted in the diagram below.

References

A Technical Guide to 1-Bromononane-d4-1: Commercial Availability, Suppliers, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key experimental applications of 1-Bromononane-d4-1 (CAS Number: 284474-44-8). This deuterated analog of 1-bromononane is a valuable tool in various research and development settings, particularly as an internal standard in quantitative analyses.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers. The isotopic purity is a critical parameter for its use as an internal standard, and it is typically offered with a high degree of deuterium enrichment. Below is a summary of the offerings from prominent suppliers.

| Supplier | Product/Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 614505 | 98 atom % D | Not specified | On-demand packaging, contact for details. |

| LGC Standards | CDN-D-7969 | 98 atom % D[1] | min 98%[1] | 0.1 g, 0.25 g[1] |

| CDN Isotopes | D-7969 | Not specified | Not specified | Not specified |

| MedChemExpress | HY-W014559S3 | Not specified | >98% | Contact for details |

Experimental Protocols

Use of this compound as an Internal Standard in GC-MS Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of a non-polar analyte in an environmental water sample.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the non-deuterated analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with the internal standard stock solution to a final concentration of, for example, 1 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To a 1 L water sample, add a known amount of the this compound working solution.

-

Transfer the spiked sample to a 2 L separatory funnel.

-

Add 60 mL of an appropriate organic solvent (e.g., dichloromethane).

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Determine the appropriate ions for the analyte and for this compound (e.g., monitor the molecular ion and a characteristic fragment ion for each).

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Logical Workflow for Procurement and Use

The following diagram illustrates the typical workflow for acquiring and utilizing this compound in a research setting.

Caption: Procurement and experimental workflow for this compound.

This guide provides essential information for researchers and professionals interested in utilizing this compound. By understanding its commercial availability and applying robust experimental protocols, the accuracy and reliability of quantitative analytical methods can be significantly enhanced.

References

- 1. 1-Bromononane-1,1,2,2-d4 | LGC Standards [lgcstandards.com]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

Safety data sheet and handling guidelines for 1-Bromononane-d4-1

This technical guide provides essential safety information, physical and chemical properties, and handling procedures for 1-Bromononane-d4-1, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This section details the fundamental identifiers and physical and chemical properties for both this compound and its non-deuterated counterpart.

Table 1: Chemical Identifiers

| Identifier | This compound | 1-Bromononane |

| Synonyms | n-Nonyl bromide-1,1,2,2-d4 | n-Nonyl bromide, Nonyl bromide[1][2] |

| CAS Number | 284474-44-8[3][4] | 693-58-3[1][2] |

| Molecular Formula | C₉H₁₅D₄Br | C₉H₁₉Br[1] |

| Molecular Weight | 211.18 g/mol [3][5] | 207.15 g/mol [1][6] |

| IUPAC Name | 1-bromo-1,1,2,2-tetradeuteriononane[3][4] | 1-bromononane[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[7][8] |

| Boiling Point | 201 °C (lit.)[6][9] |

| Melting Point | -29 °C[6] |

| Flash Point | 90.0 °C / 194.0 °F[6] |

| Density | 1.11 g/mL at 25 °C |

| Water Solubility | Immiscible[2] |

| Vapor Pressure | 0.158 mmHg at 25°C |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[2][6] |

Hazard Identification and Toxicology

1-Bromononane is classified as a combustible liquid and is very toxic to aquatic life.[1] The Global Harmonized System (GHS) classification indicates it is a warning-level hazard for its acute toxicity to the aquatic environment.[1]

Table 3: GHS Classification for 1-Bromononane

| Hazard Class | Hazard Statement |

| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life[1] |

Toxicological Information Summary:

Detailed toxicological studies for this compound are not available. The following information is for 1-Bromononane and should be considered relevant for its deuterated analogue.

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[2] Inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.

-

Mutagenic and Carcinogenic Effects: There is no information available to suggest that 1-Bromononane has mutagenic or carcinogenic effects.

Experimental Protocols and Safe Handling

While specific experimental protocols for this compound are not detailed in available safety data sheets, the following handling and storage procedures are critical for laboratory safety.

Handling Procedures

-

Always use this chemical within a chemical fume hood to ensure adequate ventilation.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[10]

-

Avoid all direct contact with the skin and eyes and prevent the inhalation of vapors.

-

Practice good industrial hygiene, including washing hands thoroughly after handling.[11]

References

- 1. 1-Bromononane | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Bromononane-1,1,2,2-d4 | C9H19Br | CID 71308830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromononane-1,1,2,2-d4 | LGC Standards [lgcstandards.com]

- 5. 1-Bromononane-6,6,7,7-d4 | C9H19Br | CID 131708594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromononane | CAS#:693-58-3 | Chemsrc [chemsrc.com]

- 7. 107205000 [thermofisher.com]

- 8. 1-Bromononane, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chemwhat.com [chemwhat.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Stability of 1-Bromononane-d4-1: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for data accuracy and experimental reproducibility. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Bromononane-d4-1, a deuterated alkyl halide. While specific quantitative stability data for this particular isotopologue is not extensively published, this paper synthesizes information on the stability of deuterated compounds and alkyl halides in general to provide a robust framework for its handling and storage.

Core Stability and Recommended Storage

This compound is a colorless liquid that is considered stable under recommended storage conditions. The primary factors that can influence its stability include temperature, light, and moisture. To ensure the long-term integrity of the compound, it is crucial to adhere to proper storage protocols.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage. | Elevated temperatures can accelerate the rate of degradation through various pathways such as elimination and substitution reactions.[1] |

| Light | Store in a tightly sealed, light-resistant container, such as an amber glass vial. | Exposure to light, particularly UV light, can induce photochemical degradation.[1] |

| Moisture | Keep the container tightly sealed to prevent exposure to air and moisture. | Water can act as a nucleophile, leading to hydrolysis of the bromoalkane to form the corresponding alcohol. |

| Inert Atmosphere | For critical applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes exposure to oxygen and moisture, further preventing degradation. |

| Incompatible Materials | Store separately from strong oxidizing agents and strong bases. | These substances can react with and degrade the alkyl halide. |

Understanding Degradation Pathways

The stability of this compound is intrinsically linked to its susceptibility to various chemical reactions. The primary degradation pathways for alkyl halides include nucleophilic substitution and elimination reactions. The presence of deuterium at the α and β positions (C1 and C2) can influence the reaction rates due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond.

Key Degradation Pathways:

-

Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles (e.g., water, alcohols), the bromine atom can be replaced. The deuteration at the α-carbon may slightly retard the rate of these reactions.

-

Elimination (E1 and E2): In the presence of bases, hydrogen bromide can be eliminated to form non-1-ene. The deuteration at the β-carbon is expected to significantly slow down the E2 elimination pathway, a phenomenon known as a primary kinetic isotope effect.[2]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study should be conducted. The following are detailed methodologies for key experiments that can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

GC-MS is a highly sensitive method for separating and identifying volatile compounds, making it ideal for monitoring the purity of this compound and detecting any degradation products.[3]

Methodology:

-

Preparation of Standards and Samples:

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for separating alkyl halides (e.g., a non-polar column like DB-5ms).[3][4]

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.[3]

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

-

Mass Spectrometer:

-

-

Data Analysis:

-

Purity is determined by calculating the peak area percentage of this compound from the total ion chromatogram (TIC).

-

Degradation products are identified by their mass spectra, aided by library matching (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key identifier for bromine-containing compounds.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy is a powerful non-destructive technique to confirm the structural integrity of this compound and to detect any structural changes or degradation over time. Both ¹H and ²H NMR can be utilized.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals at the C1 and C2 positions, compared to the spectrum of non-deuterated 1-bromononane, confirms the high isotopic enrichment.

-

The appearance of new signals over time can indicate the formation of degradation products.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

This will show signals corresponding to the deuterium atoms, confirming their presence and location within the molecule.

-

-

Quantitative NMR (qNMR):

-

For quantitative analysis of purity, a certified internal standard with a known concentration is added to the sample.

-

By comparing the integral of a specific signal of this compound to the integral of the internal standard, the exact concentration and thus the purity of the sample can be determined.

-

Table 2: Comparison of Analytical Methods for Stability Assessment

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Primary Use | Purity assessment and identification of volatile impurities and degradation products. | Structural confirmation, isotopic enrichment verification, and quantification of purity. |

| Sensitivity | High (can detect trace impurities).[3] | Lower than GC-MS for trace impurities. |

| Sample Throughput | Moderate. | High (faster analysis time per sample).[3] |

| Quantitative Capability | Excellent with an appropriate internal standard. | Excellent with a certified internal standard (qNMR). |

| Structural Information | Limited to mass fragmentation patterns. | Provides detailed structural information.[3] |

References

A Technical Guide to the Isotopic Purity and Enrichment of 1-Bromononane-d4-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 1-Bromononane-d4-1, a deuterated internal standard valuable in mass spectrometry-based quantitative analysis. This document details the synthesis, purification, and analytical methodologies for determining the isotopic integrity of this compound.

Isotopic Purity and Enrichment Data

The isotopic purity of commercially available this compound is typically high, ensuring its suitability as an internal standard. The following table summarizes the key quantitative data regarding its isotopic enrichment.

| Parameter | Value | Source |

| Isotopic Purity | 98 atom % D | Sigma-Aldrich[1] |

| Mass Shift | M+4 | Sigma-Aldrich[1] |

| Molecular Formula | CH₃(CH₂)₆CD₂CD₂Br | Sigma-Aldrich[1] |

| Molecular Weight | 211.18 g/mol | Sigma-Aldrich[1] |

Experimental Protocols

The synthesis of this compound with high isotopic enrichment is a multi-step process. The following protocols are based on established chemical transformations, adapted for the preparation of this specific deuterated compound.

Synthesis of Nonanoic acid-d17

A common precursor for the synthesis of this compound is highly deuterated nonanoic acid. A method for achieving high isotopic enrichment is through hydrothermal metal-catalyzed H/D exchange.

Materials:

-

Nonanoic acid

-

10% Platinum on carbon (Pt/C) catalyst

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

High-pressure reactor

Procedure:

-

A mixture of nonanoic acid, 10% Pt/C catalyst, and D₂O is placed in a high-pressure reactor.

-

The reactor is sealed and heated to a specified temperature (e.g., 200 °C) for an extended period (e.g., 48-72 hours) to facilitate the hydrogen-deuterium exchange.

-

After cooling, the reaction mixture is filtered to remove the catalyst.

-

The deuterated nonanoic acid is extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield nonanoic acid-d17. The isotopic purity of the resulting deuterated nonanoic acid can be determined by mass spectrometry and NMR spectroscopy. A reported method for a similar process yielded an isotopic purity of 98.3% D for [D17]nonanoic acid.

Reduction of Nonanoic acid-d17 to 1-Nonanol-d19

The deuterated carboxylic acid is then reduced to the corresponding alcohol.

Materials:

-

Nonanoic acid-d17

-

Lithium aluminum deuteride (LAD) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of Nonanoic acid-d17 in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute HCl solution at 0 °C.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield 1-Nonanol-d19.

Conversion of 1-Nonanol-d19 to this compound

The final step is the conversion of the deuterated alcohol to the corresponding alkyl bromide. A common method for this transformation is the use of phosphorus tribromide (PBr₃).

Materials:

-

1-Nonanol-d19

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

1-Nonanol-d19 is dissolved in anhydrous diethyl ether and cooled in an ice-water bath.

-

Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction mixture is then carefully poured onto crushed ice and stirred.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation to yield the final product.

Analytical Methodologies for Isotopic Purity Determination

To ensure the high isotopic enrichment of this compound, rigorous analytical testing is required. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry Analysis

Instrumentation: High-resolution mass spectrometer (HRMS) coupled with a gas chromatograph (GC).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

GC Separation: The sample is injected into the GC, where this compound is separated from any potential impurities. A non-polar capillary column is typically used.

-

Mass Spectrometry Analysis: The eluting compound enters the mass spectrometer. Electron ionization (EI) is a common ionization technique for such molecules.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of the unlabeled (d0) and all deuterated isotopologues (d1, d2, d3, d4).

-

Data Analysis: The isotopic purity is determined by calculating the relative abundance of the molecular ion peak for the d4 isotopologue compared to the sum of the abundances of all isotopologue peaks (d0 to d4). The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic pattern for each isotopologue, which must be accounted for in the calculations.

NMR Spectroscopy Analysis

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., chloroform-d, CDCl₃).

-

¹H NMR Spectroscopy: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions corresponding to the C1 and C2 protons confirms a high level of deuteration at these sites. The integral of any residual proton signals at these positions can be compared to the integral of a known, non-deuterated portion of the molecule (e.g., the terminal methyl group) or an internal standard to quantify the isotopic enrichment.

-

²H (Deuterium) NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The presence of signals corresponding to the C1 and C2 positions confirms the location of the deuterium labels. The relative integrals of these signals can provide information about the distribution of deuterium within the molecule.

Mandatory Visualizations

Caption: Synthetic and analytical workflow for this compound.

Caption: Relationship between isotopic enrichment and isotopologue distribution.

References

1-Bromononane-d4-1 CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d4-1, a deuterated form of the alkyl halide 1-bromononane. This document covers its chemical identity, properties, synthesis, applications, and relevant experimental protocols. It is intended to be a valuable resource for professionals in research, particularly those engaged in drug development, analytical chemistry, and metabolic studies.

Chemical Identity and Properties

This compound, also known as 1-Bromononane-1,1,2,2-d4, is a stable isotope-labeled compound that is primarily utilized as an internal standard in analytical chemistry. The incorporation of four deuterium atoms at the 1 and 2 positions of the nonyl chain provides a distinct mass difference from its non-deuterated counterpart, making it ideal for mass spectrometry-based quantification methods.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value |

| CAS Number | 284474-44-8[1] |

| Synonyms | 1-Bromononane-1,1,2,2-d4, n-Nonyl bromide-1,1,2,2-d4[2] |

| IUPAC Name | 1-bromo-1,1,2,2-tetradeuteriononane[1] |

| Molecular Formula | C₉H₁₅D₄Br |

| InChI | InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2[2] |

| InChI Key | AYMUQTNXKPEMLM-LZMSFWOYSA-N[2] |

| SMILES | CCCCCCC(C(Br)[2H])[2H] |

Physical and Chemical Properties

The physical and chemical properties of this compound are largely similar to those of the non-deuterated 1-bromononane. The primary difference lies in its molecular weight due to the presence of deuterium atoms.

| Property | Value |

| Molecular Weight | 211.18 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 201 °C (for non-deuterated)[2] |

| Density | 1.11 g/mL at 25 °C (for non-deuterated)[2] |

| Isotopic Purity | Typically ≥98 atom % D[2] |

Synthesis Methodology

While specific, detailed commercial synthesis protocols for this compound are proprietary, a plausible synthetic route can be devised based on established organic chemistry principles. The most common approach for preparing alkyl halides is through the bromination of the corresponding alcohol. In this case, the synthesis would likely involve the deuteration of 1-nonanol at the C1 and C2 positions, followed by bromination.

A potential multi-step synthesis could be:

-

Deuteration of a Precursor: A suitable precursor, such as non-2-enoic acid or a similar unsaturated compound, could be subjected to catalytic deuteration using deuterium gas (D₂) and a catalyst like Palladium on carbon. This would introduce deuterium at the 2 and 3 positions.

-

Reduction to Deuterated Alcohol: The deuterated carboxylic acid would then be reduced to the corresponding alcohol, 1-nonanol-2,2,3,3-d4, using a strong reducing agent like lithium aluminum deuteride (LiAlD₄) to introduce deuterium at the 1-position.

-

Bromination of the Deuterated Alcohol: The resulting deuterated 1-nonanol would then be converted to this compound. A common method for this transformation is treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Applications in Research and Drug Development

Deuterated compounds have become invaluable tools in the pharmaceutical industry and various research fields. The primary applications of this compound stem from the kinetic isotope effect and its utility as a stable isotope-labeled internal standard.

Internal Standard for Quantitative Analysis

The most prominent application of this compound is as an internal standard for the accurate quantification of 1-bromononane and related compounds in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of the deuterated standard to a sample, any variations during sample preparation, injection, and ionization can be normalized, leading to more precise and accurate results.

Metabolic and Pharmacokinetic Studies

Deuterium labeling can significantly alter the metabolic fate of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated site (the kinetic isotope effect). While 1-bromononane itself is not a therapeutic agent, deuterated analogs of drug candidates are often synthesized to investigate how altering metabolic pathways can improve pharmacokinetic profiles, such as increasing half-life and reducing toxic metabolites.

Experimental Protocol: Quantification of 1-Bromononane using this compound as an Internal Standard by GC-MS

This section provides a detailed methodology for the quantitative analysis of 1-bromononane in a sample matrix.

4.1. Materials and Reagents

-

1-Bromononane (analytical standard)

-

This compound (internal standard)

-

High-purity solvent (e.g., hexane or dichloromethane)

-

Sample matrix

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1-bromononane and dissolve it in 10 mL of the chosen solvent.

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the 1-bromononane stock solution to cover the expected concentration range in the samples.

-

Spike each calibration standard with the this compound internal standard stock solution to a constant final concentration.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same constant amount of the this compound internal standard as used in the calibration standards.

-

Extract the analyte and internal standard from the matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).

-

Concentrate or dilute the extract as necessary to fall within the calibration range.

-

4.3. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.

-

Chromatographic Separation: Use a suitable temperature program to achieve baseline separation of 1-bromononane and other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both 1-bromononane (e.g., m/z 135, 137) and this compound (e.g., m/z 139, 141).

4.4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of 1-bromononane to the peak area of this compound against the concentration of 1-bromononane for the calibration standards.

-

Determine the concentration of 1-bromononane in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromononane-d4 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and environmental sectors, the accuracy and precision of measurements are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the complexity of sample matrices and the multi-step nature of sample preparation can introduce significant variability, leading to inaccurate results.[1][2] The use of an internal standard (IS) is a robust method to correct for these variations.[2][3]

A deuterated internal standard, such as 1-Bromononane-d4, is an ideal choice for GC-MS analysis.[4] These standards are chemically and physically almost identical to their non-deuterated (native) counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.[4][5] Because of the mass difference due to the deuterium labeling, the internal standard can be distinguished from the native analyte by the mass spectrometer.[5] This allows for the principle of Isotope Dilution Mass Spectrometry (IDMS) to be applied, where a known amount of the deuterated standard is added to the sample at the beginning of the analytical process.[5] By measuring the ratio of the native analyte to the deuterated standard, the initial concentration of the analyte can be accurately determined, compensating for any losses during sample preparation and variations in instrument response.[3][5]

1-Bromononane-d4 is particularly well-suited as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), including brominated flame retardants (BFRs), long-chain alkylphenols, and other halogenated hydrocarbons, due to its structural similarities to these classes of compounds.[5]

Physicochemical Properties of 1-Bromononane and its Deuterated Analog

A summary of the key physicochemical properties of 1-bromononane and its deuterated analog, 1-Bromononane-d4, is presented below. Understanding these properties is crucial for method development.

| Property | 1-Bromononane | 1-Bromononane-d4 |

| Chemical Formula | C₉H₁₉Br | C₉H₁₅D₄Br |

| Molecular Weight | 207.15 g/mol [6] | 211.18 g/mol [4][7] |

| Boiling Point | 201 °C[4] | Not explicitly stated, but expected to be very similar to the non-deuterated form. |

| Density | ~1.084 - 1.11 g/mL at 25 °C[4] | Not explicitly stated, but expected to be very similar to the non-deuterated form. |

| Isotopic Purity | N/A | >98 atom % D[4] |

Experimental Protocols

The following are generalized experimental protocols for the use of 1-Bromononane-d4 as an internal standard in GC-MS analysis. These protocols may require optimization for specific applications and sample matrices.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.[4]

-

Internal Standard (IS) Stock Solution (1-Bromononane-d4):

-

Analyte Stock Solution:

-

Prepare a stock solution of the target analyte(s) in a similar manner to the IS stock solution, at a concentration of 1 mg/mL.

-

-

Calibration Standards:

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The internal standard should be added as early as possible in the sample preparation process to account for any analyte losses.[2][3]

This protocol is a general procedure for the analysis of semi-volatile organic compounds in water.[5]

-

Spiking: To a 1-liter water sample, add a known amount of 1-Bromononane-d4 working solution (e.g., 100 µL of a 1 µg/mL solution) to achieve a target concentration of 100 ng/L.[5]

-

Extraction:

-

Transfer the spiked water sample to a 2-liter separatory funnel.[5]

-

Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).[5]

-

Shake the funnel vigorously for 2 minutes, venting frequently.[5]

-

Allow the layers to separate and collect the organic layer.[5]

-

Repeat the extraction twice more with fresh solvent and combine the organic extracts.[5]

-

-

Drying and Concentration:

-

Spiking: Add a known amount of 1-Bromononane-d4 to the sample before extraction.[4]

-

Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.[4]

-

Sample Loading: Load the spiked sample onto the conditioned cartridge.[4]

-

Washing: Wash the cartridge to remove interfering substances.[4]

-

Elution: Elute the analyte and internal standard with an appropriate solvent.[4]

-

Concentration and Reconstitution: Concentrate the eluate if necessary and reconstitute in a solvent compatible with the GC-MS system.[4]

GC-MS Analysis

The following are typical GC-MS parameters that may need to be optimized for your specific instrument and application.[4]

| Parameter | Recommended Setting |

| Gas Chromatograph | Coupled to a Mass Spectrometer (GC-MS) |

| Injector | Split/splitless, 250 °C[5] |

| Injection Volume | 1 µL[5] |

| Capillary Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[5][8] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[5] |